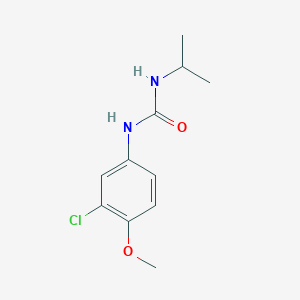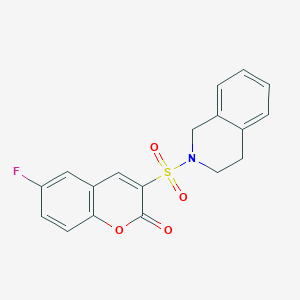
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromeno[2,3-c]dihydroisoquinoline derivatives has been explored through a ZnCl2-promoted three-component reaction involving 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 4,4-dialkoxycyclohexa-2,5-dien-1-ones. This process utilizes Michael addition and intramolecular Friedel-Crafts alkylation, offering simplicity and functional group tolerance (Zhou et al., 2023).
Molecular Structure Analysis
The molecular structure of related chromeno[2,3-c]dihydroisoquinoline derivatives has been determined using X-ray diffraction studies, providing insight into the three-dimensional arrangement of atoms within the molecule and facilitating further chemical property explorations (Zhou et al., 2023).
Chemical Reactions and Properties
Various research has delved into the reactivity and functionalization of chromen-2-one derivatives, highlighting their versatility in chemical reactions. For example, a green, three-component reaction involving 1-hydroxy-3H-benzo[f]chromen-3-ones has been developed, emphasizing the compound’s ability to undergo transformations under environmentally friendly conditions (Kumar et al., 2015).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research by Ansari and Khan (2017) explores the antimicrobial properties of compounds similar to 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one. They synthesized a series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, demonstrating potent antimicrobial activity. These findings highlight the potential of such compounds in developing new antimicrobial agents (Ansari & Khan, 2017).
Catalyst-Free Synthesis for Functionalized Compounds
Kumar et al. (2015) developed a green, catalyst-free, solvent-free synthesis method for functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This approach is notable for its high yield and environmental friendliness, making it significant for the eco-friendly synthesis of related compounds (Kumar et al., 2015).
Molecular Structure Analysis
Ohba et al. (2012) conducted a detailed study on the molecular structure of derivatives similar to 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one. This research provides insights into the molecular conformations and interactions, which are crucial for understanding the compound's behavior at a molecular level (Ohba et al., 2012).
Optimization of Phenylethanolamine N-Methyltransferase Inhibitors
Grunewald et al. (2006) explored the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors through beta-fluorination, aiming to balance pKa and steric effects. This research is relevant for designing selective inhibitors for specific biochemical pathways (Grunewald et al., 2006).
Synthesis and Characterization of Novel Compounds
Li et al. (2013) synthesized key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which are significant for the study of antitumor antibiotic tetrahydroisoquinoline natural products. This research contributes to the understanding of structural-activity relationships in antitumor agents (Li et al., 2013).
Direcciones Futuras
The study of complex organic compounds like “3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one” is a vibrant field of research. Future directions might include exploring its potential biological activity, developing more efficient synthesis methods, and studying its physical and chemical properties in more detail .
Propiedades
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-fluorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4S/c19-15-5-6-16-14(9-15)10-17(18(21)24-16)25(22,23)20-8-7-12-3-1-2-4-13(12)11-20/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYZVKJRDAOTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=CC(=C4)F)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


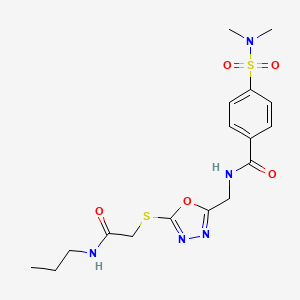
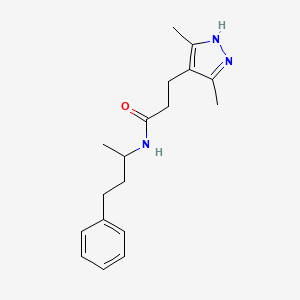

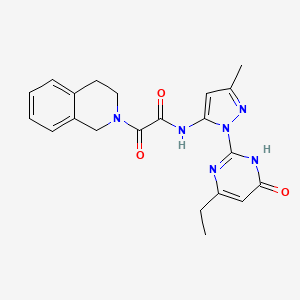
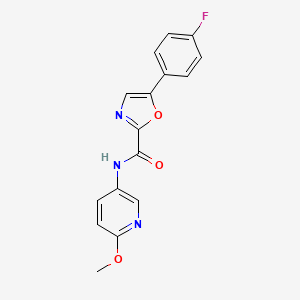
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)
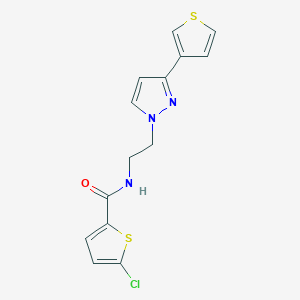
![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)
